N'-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-[(4-methylphenoxy)methyl]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 4-[(4-methylphenoxy)methyl]benzohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-chlorophenoxy)methyl]benzohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-3-11-22(12-4-17)28-16-19-5-9-20(10-6-19)23(26)25-24-15-18-7-13-21(27-2)14-8-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
DMSSCHVZEVMHIC-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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